SBE-β-CD - 182410-00-0

SBE-β-CD

Catalog Number: EVT-282741
CAS Number: 182410-00-0
Molecular Formula: C46H77NaO37S
Molecular Weight: 1277.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. [, ] SBE-β-CD is produced by the etherification of β-cyclodextrin with 1,4-butanesultone. [] The resulting molecule possesses a truncated cone-like structure with a hydrophobic central cavity and a hydrophilic outer surface. [] This unique structure allows SBE-β-CD to form inclusion complexes with various molecules, particularly those with poor water solubility, enhancing their solubility, stability, and bioavailability. [, ]

SBE-β-CD is classified as a cyclodextrin derivative, specifically an anionic, highly water-soluble cyclodextrin derivative. [, ] It is widely used in scientific research, particularly in pharmaceutical sciences, as a solubilizing agent, drug delivery system, and analytical reagent. [, ]

Future Directions
  • Novel Drug Delivery Systems: Developing new SBE-β-CD-based drug delivery systems for targeted drug delivery, controlled release, and improved therapeutic efficacy. This involves exploring different formulations, including nanoparticles, microspheres, and hydrogels. [, , , , ]

  • Personalized Medicine: Investigating the potential of SBE-β-CD in personalized medicine, tailoring drug delivery systems based on individual patient characteristics and optimizing therapeutic outcomes. [, ]

  • Combination Therapies: Exploring the use of SBE-β-CD in combination therapies, encapsulating multiple drugs within a single delivery system for synergistic effects and enhanced therapeutic benefits. []

  • Biomaterials Development: Utilizing SBE-β-CD in the development of biomaterials with enhanced properties, such as biocompatibility, biodegradability, and controlled release for various biomedical applications. [, ]

β-cyclodextrin (β-CD)

Relevance: β-CD is the parent compound of SBE-β-CD. SBE-β-CD is a chemically modified derivative of β-CD with sulfobutyl ether groups attached to the glucose units . These modifications increase the solubility and complexation efficiency of SBE-β-CD compared to β-CD. Several studies directly compare the effectiveness of SBE-β-CD and β-CD in forming inclusion complexes with various drugs, often demonstrating superior performance of SBE-β-CD .

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Relevance: HP-β-CD serves as an alternative cyclodextrin derivative to SBE-β-CD for improving drug delivery . Several studies compare the effectiveness of HP-β-CD and SBE-β-CD in forming inclusion complexes with drugs, highlighting their respective advantages and disadvantages depending on the specific drug molecule .

Hydroxypropyl-sulfobutyl-β-cyclodextrin (HP-SBE-β-CD)

Relevance: HP-SBE-β-CD acts as an alternative to SBE-β-CD in drug delivery, potentially offering improved properties. One study specifically highlights HP-SBE-β-CD's ability to form a polysorbate-80-free inclusion complex with Docetaxel, a widely used chemotherapy drug . This indicates HP-SBE-β-CD's potential for developing safer and more effective drug formulations.

γ-Cyclodextrin (γ-CD)

Relevance: γ-CD serves as an alternative cyclodextrin to β-CD and its derivatives, including SBE-β-CD, for drug delivery applications. A study comparing the extraction efficiency of different cyclodextrins on flavonoids found that SBE-β-CD showed the highest capability, followed by HP-β-CD, CM-β-CD, HP-γ-CD, γ-CD, and lastly β-CD . This highlights the varying efficacy of different cyclodextrins depending on the target molecule.

Carboxymethyl-β-cyclodextrin (CM-β-CD)

Relevance: CM-β-CD presents another alternative to SBE-β-CD for drug delivery applications . Like SBE-β-CD, it is an ionic cyclodextrin derivative and their effectiveness can differ depending on the target molecule and desired application.

Synthesis Analysis

The synthesis of sulfobutyl ether beta-cyclodextrin involves several key steps:

  1. Preparation of Reaction Mixture: Beta-cyclodextrin is mixed with 1,4-sulfobutyrolactone and an ether solvent in an aqueous sodium hydroxide solution. The concentration of sodium hydroxide is typically maintained at about 3.7 N to ensure effective etherification .
  2. Reaction Conditions: The mixture is heated to temperatures between 60°C to 75°C while maintaining a pH above 9. This alkaline environment facilitates the nucleophilic attack of the hydroxyl groups on the beta-cyclodextrin by the sulfonate groups from the sulfobutyrolactone .
  3. Purification: Following the reaction, the product undergoes purification processes including dialysis, ultrafiltration, and freeze-drying to obtain a pure form of sulfobutyl ether beta-cyclodextrin with controlled degrees of substitution ranging from 6.5 to 7.1 .
  4. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of sulfobutyl ether beta-cyclodextrin consists of a hydrophilic exterior due to the sulfonate groups and a hydrophobic cavity formed by the glucose units. This unique structure allows it to encapsulate various hydrophobic molecules effectively.

  • Molecular Formula: C42_{42}H70_{70}O35_{35}S
  • Molecular Weight: Approximately 1000 g/mol
  • Degree of Substitution: Typically ranges from 6.5 to 7.1, indicating the number of sulfonate groups attached per cyclodextrin molecule.

The presence of sulfonate groups enhances water solubility significantly compared to unmodified beta-cyclodextrin, making it suitable for aqueous formulations .

Chemical Reactions Analysis

Sulfobutyl ether beta-cyclodextrin participates in several chemical reactions primarily related to its ability to form inclusion complexes:

  1. Inclusion Complex Formation: Sulfobutyl ether beta-cyclodextrin can encapsulate various drugs within its hydrophobic cavity through non-covalent interactions such as hydrogen bonding and van der Waals forces. This process enhances the solubility and stability of poorly soluble drugs .
  2. Complexation Studies: Research has demonstrated that inclusion complexes formed with drugs like nimodipine exhibit increased dissolution rates compared to physical mixtures due to improved molecular interactions facilitated by the sulfobutyl ether modification .
  3. Thermal Stability: Differential scanning calorimetry studies indicate that inclusion complexes involving sulfobutyl ether beta-cyclodextrin show enhanced thermal stability compared to their unmodified counterparts, further supporting their utility in drug formulations .
Mechanism of Action

The mechanism by which sulfobutyl ether beta-cyclodextrin enhances drug solubility involves several steps:

  1. Encapsulation: The drug molecule enters the hydrophobic cavity of sulfobutyl ether beta-cyclodextrin through diffusion or solvent interaction.
  2. Stabilization: Once encapsulated, the drug is stabilized by non-covalent interactions with the cyclodextrin structure, reducing its tendency to crystallize or degrade.
  3. Release Profile: Upon exposure to physiological conditions (e.g., pH changes), the inclusion complex can dissociate, allowing for controlled release of the drug into systemic circulation .
Physical and Chemical Properties Analysis

Sulfobutyl ether beta-cyclodextrin exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to sulfonate groups.
  • pH Stability: Stable across a wide pH range (typically between 4 and 10), making it suitable for various pharmaceutical applications.
  • Thermal Properties: Exhibits favorable thermal stability characteristics that enhance its usability in drug formulations.

These properties make sulfobutyl ether beta-cyclodextrin an attractive candidate for enhancing drug solubility and bioavailability in pharmaceutical applications .

Applications

Sulfobutyl ether beta-cyclodextrin has a wide range of scientific applications:

  • Drug Delivery Systems: It is widely used as an excipient in pharmaceutical formulations to improve the solubility and stability of hydrophobic drugs.
  • Inclusion Complexes: Its ability to form stable inclusion complexes allows for enhanced bioavailability of various therapeutic agents, including anticancer drugs and antibiotics .
  • Taste Masking Agents: It can mask unpleasant tastes or odors associated with certain medications, improving patient compliance.
  • Stabilizers for Biologics: Used in formulations containing proteins or peptides where stabilization during storage and transport is critical.
Introduction to SBE-β-CD

Historical Development and Emergence of Modified Cyclodextrins

The development of SBE-β-CD originated in the 1980s at the University of Kansas’ Higuchi Biosciences Center, driven by the critical need for safer solubilizing agents in parenteral formulations. Researchers led by Dr. Valentino Stella and Roger Rajewski sought to address the nephrotoxicity associated with native β-cyclodextrin, attributed to its crystalline precipitation and cholesterol complexation in renal tubules [1]. Initial work explored sulfated β-CD derivatives, but these proved ineffective. The pivotal innovation came with the strategic incorporation of sulfobutyl ether moieties—chemically stable anionic groups resistant to enzymatic cleavage—using 1,4-butane sultone under controlled alkaline conditions [7]. This synthesis yielded a derivative (later designated SBE7-β-CD) with optimized substitution patterns that prevented renal accumulation while enabling superior drug solubilization. The technology was patented (1992/1994) and commercialized as Captisol® by CyDex Pharmaceuticals (now part of Ligand Pharmaceuticals), marking a paradigm shift in cyclodextrin-based drug delivery [1] [6].

Rationale for SBE-β-CD in Pharmaceutical Science: Addressing Solubility and Bioavailability Challenges

SBE-β-CD addresses two fundamental challenges in drug development: solubility limitations and bioavailability barriers. Approximately 70–90% of pipeline drug candidates exhibit poor aqueous solubility (<0.1 mg/mL), restricting clinical translation [2] [4]. SBE-β-CD overcomes this through multifaceted mechanisms:

  • Hydrophobic encapsulation: The cyclodextrin cavity (diameter: ~6.5 Å) accommodates lipophilic drug moieties, shielding them from the aqueous environment.
  • Electrostatic enhancement: The negatively charged sulfonate groups electrostatically attract cationic drugs (e.g., antifungal azoles, antipsychotics), significantly boosting complexation efficiency versus neutral cyclodextrins [6].
  • High complex stability: Binding constants (Kc) range from 10² to 10⁵ M⁻¹, enabling robust drug loading [6].

Table 2: Comparative Solubility Enhancement of Select Drugs by Cyclodextrin Derivatives

DrugNative Solubility (mg/mL)SBE-β-CD Enhanced Solubility (mg/mL)HP-β-CD Enhanced Solubility (mg/mL)Reference
Paclitaxel<0.015.01.8 [1]
Ziprasidone0.00120.54.3 [6]
Rutin0.1252.5 (Kc=9,660 M⁻¹)0.8 [10]
Carbamazepine0.1734.09.5 [2]

This solubility enhancement directly translates to improved bioavailability. For instance, SBE-β-CD complexation increased the oral bioavailability of carbamazepine by 3.2-fold versus suspension in preclinical models, attributed to accelerated dissolution and intestinal absorption [2] [4].

Properties

CAS Number

182410-00-0

Product Name

SBE-β-CD

IUPAC Name

sodium;4-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-35-methyl-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate

Molecular Formula

C46H77NaO37S

Molecular Weight

1277.1 g/mol

InChI

InChI=1S/C46H78O37S.Na/c1-12-33-19(52)26(59)40(70-12)78-34-13(6-47)71-41(27(60)20(34)53)79-35-14(7-48)72-42(28(61)21(35)54)80-36-15(8-49)73-43(29(62)22(36)55)81-37-16(9-50)74-44(30(63)23(37)56)82-38-17(10-51)75-45(31(64)24(38)57)83-39-18(76-46(77-33)32(65)25(39)58)11-69-4-2-3-5-84(66,67)68;/h12-65H,2-11H2,1H3,(H,66,67,68);/q;+1/p-1

InChI Key

VPQMUOFXELQOMM-UHFFFAOYSA-M

SMILES

OC1C(O)C(OC2C(O)C(O)C(O3)C(CO)O2)C(CO)OC1OC4C(O)C(O)C(OC5C(O)C(O)C(OC6C(O)C(O)C(OC7C(O)C(O)C(OC8C(O)C(O)C3OC8COCCCCS(=O)(O[Na])=O)OC7CO)OC6CO)OC5CO)OC4COCCCCS(=O)(O[Na])=O

Solubility

Soluble in DMSO, not in water

Synonyms

SBE-beta-CD; Sulfobutylether beta-cyclodextrin; Captisol. beta-cyclodextrin sulfobutyl ether sodium salts.

Canonical SMILES

CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+]

Isomeric SMILES

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.